N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chromanone acts as a versatile scaffold exhibiting a wide range of pharmacological activities. It is used in the synthesis of various analogs that show diverse biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of Chromanone and its analogs can vary widely depending on the specific compound. More research is needed to provide a comprehensive analysis of these properties .Mechanism of Action
Target of Action
Chromanone, a structural component of this compound, has been associated with a wide range of biological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific targets for these activities vary, but they often involve key enzymes or receptors in the associated biochemical pathways.
Mode of Action
Based on the known activities of chromanone derivatives, it can be inferred that this compound may interact with its targets to modulate their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction.
Biochemical Pathways
Given the broad range of activities associated with chromanone derivatives, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), glucose metabolism (for antidiabetic activity), and inflammatory response (for anti-inflammatory activity).
Result of Action
The molecular and cellular effects of N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide’s action would depend on its specific targets and mode of action. Given the activities associated with chromanone derivatives, potential effects could include reduced cell proliferation (in the case of anticancer activity), improved glucose regulation (for antidiabetic activity), and decreased inflammatory response (for anti-inflammatory activity) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27)9-10-28-15-4-2-1-3-14(15)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZUXMJVBSXJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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